1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid is a chemical compound with the molecular formula C11H26N2O2. It is commonly used as a catalyst in the production of polyurethane foams due to its low odor and high reactivity. The compound is a tertiary amine with hydroxyl groups, making it highly reactive and suitable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of dimethylamine with propylene oxide, followed by the addition of isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is a colorless to pale yellow liquid with a density of 0.944 g/mL at 25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to maintain optimal conditions. The product is then purified through distillation and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is widely used in scientific research and industrial applications:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of low-density packaging foams and other materials
Wirkmechanismus
The compound exerts its effects primarily through its hydroxyl and amine groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the amine groups can participate in nucleophilic substitution reactions. These interactions make the compound highly reactive and suitable for various applications. The molecular targets and pathways involved include the formation of stable complexes with isocyanates in polyurethane production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine
- Diisopropanolethanolamine
- 1,1’-[3-(Dimethylamino)propyl]imino]bis(2-propanol)
Uniqueness
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its combination of low odor, high reactivity, and versatility in various chemical reactions. Its ability to form stable complexes with isocyanates makes it particularly valuable in the production of polyurethane foams, where it serves as an effective catalyst .
Eigenschaften
CAS-Nummer |
72018-18-9 |
---|---|
Molekularformel |
C29H62N2O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h2-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3 |
InChI-Schlüssel |
HFQZXLHPHQMYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.